molecular formula C15H19BrFNO2 B8126045 tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate

tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate

Cat. No.: B8126045
M. Wt: 344.22 g/mol
InChI Key: BCWOFRGTUDSGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate is an organic compound that features a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopropyl group attached to a benzyl carbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-fluorobenzyl alcohol, followed by the protection of the hydroxyl group with a tert-butyl carbamate. The cyclopropyl group is then introduced through a cyclopropanation reaction. The final product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclopropanation: The cyclopropyl group can participate in ring-opening reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated and brominated benzyl carbamates on biological systems. It may serve as a probe for investigating enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the cyclopropyl group can influence the compound’s conformation and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate
  • tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
  • tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate

Uniqueness

tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate is unique due to the specific arrangement of its functional groups. The presence of both bromine and fluorine atoms, along with the cyclopropyl group, provides a distinct reactivity profile compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18(12-6-7-12)9-10-4-5-11(17)8-13(10)16/h4-5,8,12H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWOFRGTUDSGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)F)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.